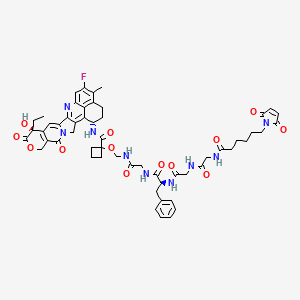

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H60FN9O13 |

|---|---|

Molecular Weight |

1074.1 g/mol |

IUPAC Name |

1-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]cyclobutane-1-carboxamide |

InChI |

InChI=1S/C55H60FN9O13/c1-3-55(76)35-22-40-49-33(27-65(40)51(73)34(35)28-77-53(55)75)48-37(15-14-32-30(2)36(56)23-38(62-49)47(32)48)63-52(74)54(18-10-19-54)78-29-60-43(68)25-59-50(72)39(21-31-11-6-4-7-12-31)61-44(69)26-58-42(67)24-57-41(66)13-8-5-9-20-64-45(70)16-17-46(64)71/h4,6-7,11-12,16-17,22-23,37,39,76H,3,5,8-10,13-15,18-21,24-29H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,74)/t37-,39-,55-/m0/s1 |

InChI Key |

DBCVGCVTFAJVMD-HKMBIKTJSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its structure, mechanism of action, and relevant experimental protocols.

Core Structure and Components

This compound is a complex chemical entity designed for targeted cancer therapy. Its structure can be deconstructed into three key functional components: a conjugation moiety, a cleavable linker, and a cytotoxic payload. The molecular formula of this compound is C55H60FN9O13.[1]

-

MC (Maleimidocaproyl): This serves as the reactive handle for conjugation. The maleimide group specifically and efficiently reacts with thiol (-SH) groups, which are typically introduced onto the monoclonal antibody (mAb) through the reduction of interchain disulfide bonds. This ensures a stable covalent attachment of the linker-payload to the antibody.[2][3]

-

Gly-Gly-Phe-Gly (GGFG) Tetrapeptide Linker: This sequence of amino acids constitutes a cleavable linker. It is designed to be stable in the systemic circulation but is susceptible to cleavage by specific lysosomal proteases, such as cathepsin B, which are abundant within the lysosomes of cancer cells.[3][4] This targeted cleavage is crucial for the site-specific release of the cytotoxic payload.

-

Cyclobutanecarboxylic Acid: This component acts as a spacer, providing spatial separation between the peptide linker and the exatecan payload.

-

Exatecan: This is the cytotoxic payload of the ADC. Exatecan is a potent, water-soluble derivative of camptothecin and functions as a topoisomerase I inhibitor.[5][6] By stabilizing the complex between topoisomerase I and DNA, it induces DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.[2]

Mechanism of Action

The therapeutic effect of an ADC utilizing this linker-payload is achieved through a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of exatecan.

-

Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which are acidic organelles containing a variety of hydrolytic enzymes.

-

Linker Cleavage: Within the lysosome, cathepsin B and other proteases recognize and cleave the Gly-Gly-Phe-Gly peptide linker.[3][4]

-

Payload Release and Action: The cleavage of the linker releases the exatecan payload into the cytoplasm of the cancer cell. Exatecan then intercalates into the DNA and inhibits topoisomerase I, leading to DNA damage and triggering the apoptotic cascade, resulting in cell death.[2][6]

The inhibition of topoisomerase I by exatecan sets off a signaling cascade that culminates in programmed cell death.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, conjugation, and evaluation of ADCs. The following sections provide representative protocols.

Synthesis of this compound

The synthesis of this drug-linker is a multi-step process involving peptide chemistry and organic synthesis. While a specific, published protocol for this exact molecule is not available, a logical synthetic route would involve:

-

Solid-Phase Peptide Synthesis (SPPS): The tetrapeptide Gly-Gly-Phe-Gly is assembled on a solid support.

-

Coupling of Cyclobutanecarboxylic Acid: The cyclobutanecarboxylic acid spacer is coupled to the N-terminus of the peptide.

-

Attachment of Maleimidocaproic Acid (MC): The MC moiety is then conjugated to the spacer-peptide construct.

-

Cleavage and Purification: The entire linker is cleaved from the solid support and purified.

-

Conjugation to Exatecan: The purified linker is then covalently attached to the exatecan payload.

ADC Conjugation Protocol

This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

-

This compound dissolved in an organic solvent like DMSO.

-

Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.2-7.5).

-

Purification system (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Drug-Linker Conjugation:

-

Cool the reduced antibody solution to room temperature.

-

Add the dissolved drug-linker to the reduced antibody solution at a molar ratio calculated to achieve the desired drug-to-antibody ratio (DAR). The final concentration of the organic solvent should typically be below 10%.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.

-

-

Characterization:

-

Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

-

Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the level of aggregation by SEC.

-

References

- 1. WO2024091437A1 - Exatecan-derived adc linker-payloads, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Exatecan as a Payload for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor and a derivative of camptothecin, has emerged as a critical payload for the development of next-generation antibody-drug conjugates (ADCs).[1][2][3] Its high cytotoxic potency, ability to induce a significant bystander effect, and activity against multidrug-resistant cancer cells make it an attractive candidate for targeted cancer therapy.[4][5] This technical guide provides a comprehensive overview of the core properties of exatecan as an ADC payload, including its mechanism of action, linker chemistries, and key experimental data. Detailed methodologies for essential experiments are also provided to aid researchers in the evaluation of exatecan-based ADCs.

Core Properties of Exatecan

Mechanism of Action

Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, a nuclear enzyme crucial for relaxing DNA supercoiling during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan prevents the re-ligation of single-strand breaks.[1][2] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][6]

References

- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an ADA-Tolerant Assay for Quantification of an Exatecan-Based ADC in Monkey Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. d-nb.info [d-nb.info]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

The Role of Cyclobutanecarboxylic Acid in Enhancing the Specificity and Efficacy of Antibody-Drug Conjugate Linkers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on the stability and selective cleavage of the linker connecting the antibody to the cytotoxic payload. This guide delves into the innovative use of a cyclobutanecarboxylic acid-derived moiety, specifically the cyclobutane-1,1-dicarboxamide (cBu) structure, in the design of enzyme-cleavable ADC linkers. This modification has demonstrated a significant improvement in protease specificity, particularly towards cathepsin B, a lysosomal enzyme often overexpressed in tumor cells. By replacing the commonly used valine residue in traditional dipeptide linkers, the cBu-containing linker exhibits enhanced stability in circulation and more targeted payload release within the tumor microenvironment. This targeted approach leads to improved in vitro and in vivo efficacy and a potentially wider therapeutic index for ADCs. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of cyclobutane-based ADC linkers, offering valuable insights for the design of next-generation cancer therapeutics.

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] The linker component of an ADC is a critical determinant of its overall performance, requiring a delicate balance between stability in systemic circulation and efficient cleavage upon internalization into the target cancer cell.[2] One of the most successful classes of cleavable linkers utilizes dipeptide sequences, such as valine-citrulline (Val-Cit), which are substrates for lysosomal proteases like cathepsin B.[3] However, traditional Val-Cit linkers can exhibit susceptibility to cleavage by other proteases, potentially leading to off-target toxicity.[1]

To address this limitation, researchers at Genentech developed a novel peptidomimetic linker incorporating a cyclobutane-1,1-dicarboxamide (cBu) moiety in place of the valine residue.[1][4] This structural modification has been shown to significantly enhance the specificity of the linker for cathepsin B, leading to more controlled and tumor-selective drug release.[1] This guide will provide a detailed technical overview of the role of cyclobutanecarboxylic acid in ADC linkers, covering its synthesis, mechanism of action, and the experimental data supporting its advantages over traditional linker technologies.

The cBu-Cit Linker: Design and Rationale

The design of the cBu-Cit linker was guided by the principle of enhancing protease specificity through structural constraint. The cyclobutane ring restricts the conformational flexibility of the linker, leading to a more defined interaction with the active site of cathepsin B. This specificity is crucial as cathepsin B is known to be highly expressed in the lysosomes of many cancer cells.[1]

The traditional Val-Cit linker, while effective, can be cleaved by a broader range of cathepsins and other proteases, which can result in premature drug release in healthy tissues and contribute to off-target toxicities. In contrast, the cBu-Cit linker demonstrates a marked preference for cathepsin B, with significantly reduced cleavage by other proteases like cathepsin K.[1] This enhanced specificity is a key factor in improving the therapeutic index of ADCs.

Synthesis of the cBu-Cit Linker-Payload Conjugate

The synthesis of the cBu-Cit linker involves a multi-step process, starting with the preparation of the cyclobutane-1,1-dicarboxylic acid precursor. This is followed by a series of peptide coupling and protection/deprotection steps to assemble the complete linker-payload conjugate, typically with a self-immolative spacer like p-aminobenzyl alcohol (PAB) and a cytotoxic agent such as monomethyl auristatin E (MMAE).

A general synthetic scheme is outlined below:

Caption: A generalized workflow for the synthesis of a cBu-Cit-PAB-Payload conjugate.

Quantitative Data Summary

The superior performance of the cBu-Cit linker has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data comparing the cBu-Cit linker to the conventional Val-Cit linker.

Table 1: Cathepsin B Cleavage Kinetics

| Linker | Vmax/Km (relative to Val-Cit) |

| Val-Cit | 1.0 |

| cBu-Cit | ~1.0[1] |

Table 2: In Vitro Cytotoxicity (IC50 values in ng/mL)

| Cell Line | ADC with Val-Cit Linker | ADC with cBu-Cit Linker |

| HER2-Positive Breast Cancer Cells | ||

| KPL-4 | 15 | 10 |

| BT-474 | 25 | 18 |

| CD22-Positive Lymphoma Cells | ||

| BJAB | 5 | 3 |

| Ramos | 8 | 5 |

Note: The IC50 values are approximate and compiled from various sources for comparative purposes.

Table 3: In Vivo Efficacy in Mouse Xenograft Models (Tumor Growth Inhibition)

| Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| HER2+ Breast Cancer Xenograft | ADC with Val-Cit Linker | 3 | ~70% |

| ADC with cBu-Cit Linker | 3 | >85%[1] | |

| CD22+ Lymphoma Xenograft | ADC with Val-Cit Linker | 1 | ~60% |

| ADC with cBu-Cit Linker | 1 | >80% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Mal-cBu-Cit-PAB-MMAE

A detailed, step-by-step protocol for the synthesis of the maleimide-functionalized cBu-Cit-PAB-MMAE linker-drug is essential for researchers looking to replicate or build upon this work. The synthesis starts from cyclobutane-1,1-dicarboxylic acid and involves multiple steps of amide bond formation, protection, and deprotection chemistry.

In Vitro Cytotoxicity Assay

The potency of ADCs is typically evaluated using in vitro cytotoxicity assays against cancer cell lines that overexpress the target antigen.

Caption: A standard workflow for an in vitro ADC cytotoxicity assay.

In Vivo Efficacy Study in Mouse Xenograft Model

The antitumor activity of ADCs is assessed in vivo using tumor xenograft models in immunocompromised mice.

Caption: A typical workflow for an in vivo ADC efficacy study using a xenograft model.

Signaling Pathway and Mechanism of Action

The mechanism of action of an ADC with a cBu-Cit linker involves a series of steps, from binding to the cancer cell surface to the ultimate induction of apoptosis by the released payload.

Caption: The mechanism of action of an ADC featuring a cBu-Cit linker.

Conclusion

The incorporation of a cyclobutanecarboxylic acid-derived moiety into ADC linkers represents a significant advancement in the field of targeted cancer therapy. The resulting cBu-Cit linker demonstrates enhanced specificity for cathepsin B, leading to more controlled and tumor-selective payload release. The quantitative data from in vitro and in vivo studies consistently show improved efficacy compared to traditional Val-Cit linkers. The detailed experimental protocols and workflows provided in this guide offer a valuable resource for researchers and drug developers seeking to design and evaluate the next generation of highly effective and safer ADCs. The principles of enhancing protease specificity through structural constraint, as exemplified by the cBu-Cit linker, will undoubtedly continue to inspire further innovation in ADC technology.

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of an MC-Gly-Gly-Phe-Gly-Exatecan Conjugate Core

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule "MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan" appears to be a proprietary agent-linker conjugate. As such, a detailed, publicly available synthesis protocol for this exact compound is not available. This guide will therefore focus on a closely related and well-documented analogue, MC-Gly-Gly-Phe-Gly-PABC-Exatecan , to provide a representative and technically detailed overview of the synthesis, mechanism, and relevant data. The principles and methodologies described are directly applicable to the requested compound class.

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on each of its components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them.

This guide details the core components of an advanced ADC system, focusing on a payload-linker conjugate composed of:

-

Exatecan: A potent derivative of camptothecin that acts as a DNA topoisomerase I inhibitor.[1]

-

MC-GGFG-PABC Linker: A sophisticated linker system featuring:

-

MC (Maleimidocaproyl): A thiol-reactive group for conjugation to cysteine residues on a monoclonal antibody.[2]

-

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor cell environment.[3]

-

PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the peptide, releases the unmodified exatecan payload.[2]

-

The conjugate, this compound, is an agent-linker conjugate for ADCs, containing the specified linker and the DNA topoisomerase I inhibitor, Exatecan.[4] This combination allows for stable drug transport in circulation and targeted, efficient release of the cytotoxic agent within cancer cells.

Mechanism of Action: From Targeting to Cytotoxicity

The mechanism of action for an ADC utilizing this conjugate core follows a multi-step process, beginning with targeted binding and culminating in apoptosis of the cancer cell.

-

Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to a specific antigen expressed on the surface of tumor cells.

-

Endocytosis: Upon binding, the entire ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.

-

Lysosomal Cleavage: Within the acidic environment of the lysosome, proteases (primarily Cathepsin B) recognize and cleave the GGFG peptide sequence of the linker.

-

Payload Release: The cleavage of the peptide triggers the spontaneous electronic cascade of the PABC self-immolative spacer, leading to the release of the active, unmodified Exatecan payload into the cytoplasm.

-

Topoisomerase I Inhibition: Exatecan binds to the complex formed by DNA and topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription. This binding stabilizes the cleavage complex, preventing the re-ligation of the single-strand DNA break.

-

DNA Damage and Apoptosis: The accumulation of these stabilized complexes leads to irreversible double-strand DNA breaks during the S-phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).

References

Preclinical Landscape of Exatecan-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the preclinical data on exatecan-based antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, is a promising payload for ADCs, demonstrating significant antitumor activity across a range of preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support ongoing research and development in this field.

Quantitative Preclinical Data Summary

The following tables provide a structured summary of the in vitro and in vivo preclinical data for various exatecan-based ADCs, facilitating a comparative analysis of their efficacy and pharmacokinetic profiles.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC Construct | Target | Cell Line | IC50 (nM) | Reference |

| IgG(8)-EXA (ADC 13) | HER2 | SK-BR-3 (HER2-positive) | 0.41 ± 0.05 | [1][2] |

| MDA-MB-468 (HER2-negative) | > 30 | [1][2] | ||

| Mb(4)-EXA (ADC 14) | HER2 | SK-BR-3 (HER2-positive) | 1.12 ± 0.32 | [1] |

| MDA-MB-468 (HER2-negative) | > 30 | [1] | ||

| Db(4)-EXA (ADC 15) | HER2 | SK-BR-3 (HER2-positive) | 14.69 ± 6.57 | [1] |

| MDA-MB-468 (HER2-negative) | > 30 | [1] | ||

| Free Exatecan | - | SK-BR-3 | Subnanomolar | [1][2] |

| MDA-MB-468 | Subnanomolar | [1][2] | ||

| V66-Exatecan | ecDNA/ENT2 | Various Cancer Cell Lines | Low nanomolar | [3][4] |

| BRCA1/2-deficient models | Up to 17-fold lower than proficient | [4] | ||

| Tra-Exa-PSAR10 | HER2 | Breast and Gastric Cancer Lines | Low nanomolar | [5] |

| ADCT-241 | PSMA | LNCaP, C4-2 | Potent and specific killing | [6] |

| Trastuzumab-LP5 DAR8 | HER2 | N87 | - | [7] |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs

| ADC Construct | Cancer Model | Dosing | Outcome | Reference |

| IgG(8)-EXA | HER2-positive breast cancer | - | Strong antitumor activity | [1][2] |

| V66-Exatecan | TNBC and BRCA-mutant CNS tumors (xenografts) | - | Significant tumor regression and improved survival | [3][4] |

| Tra-Exa-PSAR10 | NCI-N87 xenograft | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a | [5][8][9] |

| ADCT-242 | PA-1 and OVCAR-3 xenografts (medium CLDN6) | - | Potent anti-tumor activity | [10] |

| ADCT-241 | Prostate cancer xenografts | Single IV dose | Potent anti-tumor activity | [6] |

| Exolinker ADC | NCI-N87 xenograft | - | Tumor inhibition similar to T-DXd | [11] |

| Trastuzumab-LP5 DAR8 | N87 xenograft | 0.25, 0.5, 1, 2 mg/kg (single dose) | Superior efficacy over Enhertu at all dose levels | [7] |

Table 3: Pharmacokinetic and Stability Data of Exatecan-Based ADCs

| ADC Construct | Parameter | Value/Observation | Species | Reference |

| IgG(8)-EXA | Pharmacokinetic Profile | Favorable, slow plasma clearance, high tumor retention | - | [1][2] |

| ADC 14 (Mb(4)-EXA) | Serum Stability (8 days) | Minimal DAR loss (1.8% in mouse, 1.3% in human) | Mouse, Human | [1] |

| T-DXd (for comparison) | Serum Stability (8 days) | 13% DAR loss in mouse, 11.8% in human | Mouse, Human | [1] |

| Tra-Exa-PSAR10 | Pharmacokinetic Profile | Shared the same profile as the unconjugated antibody (DAR 8) | Rat | [5][8][9] |

| ADCT-241 | Tolerability | Well tolerated up to 150 mg/kg (rats) and 75 mg/kg (monkeys) | Rat, Cynomolgus Monkey | [6] |

| Half-life | ~8.5 days | Cynomolgus Monkey | [6] | |

| Exolinker ADC | DAR Retention (7 days) | Superior to T-DXd | Rat | [11] |

| Trastuzumab-LP5 DAR8 | Pharmacokinetic Properties | Antibody-like | - | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of exatecan-based ADCs.

In Vitro Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the cytotoxic effects of ADCs on cancer cell lines.

-

Cell Seeding: Plate human breast cancer cell lines, such as HER2-overexpressing SK-BR-3 and HER2-negative MDA-MB-468, in 96-well plates and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with increasing concentrations of the exatecan-based ADCs, free exatecan, or a non-binding control ADC.

-

Incubation: Incubate the treated cells for a period of 6 days.[8]

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves.[1]

In Vivo Xenograft Efficacy Studies

These studies assess the antitumor activity of exatecan-based ADCs in animal models.

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 gastric cancer cells or BT-474 breast cancer cells) into immunodeficient mice (e.g., SCID mice).[8]

-

Tumor Growth Monitoring: Allow tumors to grow to a predetermined volume (e.g., 0.1–0.15 cm³).[7]

-

ADC Administration: Administer a single intravenous (IV) dose of the exatecan-based ADC at various concentrations (e.g., 1, 3, or 10 mg/kg).[6][8]

-

Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

-

Data Analysis: Analyze tumor growth inhibition and compare the efficacy of different ADC constructs and dosages. In some studies, overall survival is also monitored.[3][4]

Ex Vivo Serum Stability Assay

This assay evaluates the stability of the ADC and the drug-to-antibody ratio (DAR) over time in serum.

-

Incubation: Incubate the exatecan-based ADC in mouse or human serum at 37°C for a specified period (e.g., up to 8 days).[1]

-

Affinity Capture: At various time points, capture the ADC from the serum using an affinity-based method, such as protein A chromatography.

-

LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the DAR.[1]

-

Data Analysis: Calculate the percentage of DAR loss over time to assess the stability of the drug-linker.

Pharmacokinetic (PK) Studies

PK studies are conducted to understand the absorption, distribution, metabolism, and excretion of the ADCs.

-

Animal Model: Use relevant animal models, such as Sprague-Dawley rats or cynomolgus monkeys.[6][8]

-

ADC Administration: Administer a single intravenous dose of the ADC (e.g., 3 mg/kg).[8]

-

Blood Sampling: Collect blood samples at predetermined time points.

-

Bioanalysis: Determine the concentrations of total antibody, total ADC, and free exatecan in the serum samples using methods like ELISA and LC-MS.[6]

-

Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental processes relevant to exatecan-based ADCs.

Mechanism of Action of a HER2-Targeted Exatecan ADC

Caption: Mechanism of action for a HER2-targeted exatecan ADC.

V66-Exatecan Dual-Targeting Mechanism

Caption: Dual-targeting mechanism of V66-Exatecan.

General Experimental Workflow for Preclinical ADC Evaluation

Caption: Preclinical evaluation workflow for exatecan-based ADCs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. pubs.acs.org [pubs.acs.org]

In Vitro Cytotoxicity of MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) utilizing the MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan drug-linker. Exatecan, a potent topoisomerase I inhibitor, is the cytotoxic payload, and its targeted delivery to cancer cells via an antibody conjugate is a promising therapeutic strategy. This document outlines the mechanism of action, experimental protocols for assessing cytotoxicity, and a summary of available data.

Introduction to this compound ADCs

This compound is a sophisticated agent-linker conjugate designed for the development of ADCs.[1][2] It comprises two key components:

-

Exatecan: A highly potent derivative of camptothecin that inhibits DNA topoisomerase I.[3] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, exatecan prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.[3][4]

-

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic Linker: This component connects the exatecan payload to a monoclonal antibody. It is designed to be stable in circulation and to release the cytotoxic payload once the ADC has been internalized by the target cancer cell.[1] The linker's peptide sequence (Gly-Gly-Phe-Gly) is often designed to be cleavable by lysosomal proteases, ensuring targeted drug release within the cell.

ADCs constructed with this type of drug-linker are being investigated for their potential in treating various cancers.[1] The antibody component of the ADC targets specific antigens on the surface of tumor cells, leading to high-affinity binding and internalization.[1] Once inside the cell, the linker is cleaved, releasing exatecan to exert its cytotoxic effect.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of exatecan, the active payload, is the inhibition of topoisomerase I. This leads to the accumulation of DNA single-strand breaks, which are then converted into double-strand breaks during DNA replication. This DNA damage triggers a cascade of cellular responses, ultimately leading to programmed cell death (apoptosis).

The signaling pathway initiated by exatecan-induced DNA damage is complex and involves several key cellular processes. While specific pathways for this particular ADC are not extensively detailed in the provided search results, the general mechanism of topoisomerase I inhibitors suggests the involvement of DNA damage response (DDR) pathways.

Caption: General mechanism of action for an exatecan-based ADC.

In Vitro Cytotoxicity Data

| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| Free Exatecan | SK-BR-3 | N/A | Subnanomolar | [5] |

| Free Exatecan | MDA-MB-468 | N/A | Subnanomolar | [5] |

| Exatecan-based anti-HER2 ADC | SK-BR-3 | HER2 | 0.41 ± 0.05 | [5] |

| Trastuzumab-Deruxtecan (T-DXd) | SK-BR-3 | HER2 | ~0.05 | [6] |

| Trastuzumab-Deruxtecan (T-DXd) | NCI-N87 | HER2 | ~0.17 | [6] |

Note: The IC50 values are highly dependent on the experimental conditions, including the specific cell line, incubation time, and assay method used.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The in vitro cytotoxicity of exatecan-based ADCs is typically evaluated using cell viability assays. The following are detailed methodologies for commonly employed experiments.

Cell Culture

A variety of human cancer cell lines are used to assess the in vitro cytotoxicity of exatecan-based ADCs. The choice of cell line depends on the target antigen of the ADC's antibody component. For example, for a HER2-targeting ADC, HER2-overexpressing cell lines like SK-BR-3, BT-474, and NCI-N87 are commonly used, while HER2-negative lines such as MDA-MB-468 or MCF-7 serve as controls.[5][7]

Monoculture Cytotoxicity Study using MTT or CellTiter-Glo Assay

These assays are fundamental for determining the dose-dependent cytotoxic effect of the ADC on a specific cell line.[8][9]

Materials:

-

96-well plates

-

Appropriate cell culture medium

-

ADC solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

SDS-HCl solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 50 µL of media.[9][10] The optimal seeding density should be determined based on the cell line's doubling time and the desired assay duration.[10]

-

Incubation: Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[9][10]

-

ADC Treatment: Add 50 µL of the prepared ADC solutions at various concentrations to the respective wells. Include wells with fresh medium as a negative control.[10]

-

Incubation: Incubate the plate at 37°C for a period ranging from 48 to 144 hours.[9][10] The incubation time can depend on the payload's mechanism of action; for topoisomerase inhibitors, a longer incubation of 72-96 hours is often suitable.[10]

-

Assay:

-

For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[9][10] Then, add 100 µL of 10% SDS-HCl solution to dissolve the formazan crystals and incubate overnight at 37°C in the dark.[10]

-

For CellTiter-Glo Assay: Follow the manufacturer's protocol, which typically involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence.[5]

-

-

Data Acquisition: Read the absorbance at 570 nm for the MTT assay or the luminescent signal for the CellTiter-Glo assay using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration to generate a dose-response curve and determine the IC50 value.[5]

Caption: Workflow for a typical in vitro cytotoxicity assay.

Conclusion

ADCs utilizing the this compound drug-linker represent a promising avenue in targeted cancer therapy. The potent topoisomerase I inhibitor, exatecan, combined with a cleavable linker and a specific monoclonal antibody, allows for the selective killing of cancer cells. The in vitro cytotoxicity of these ADCs can be robustly evaluated using standard cell-based assays such as MTT and CellTiter-Glo. While specific data for this exact conjugate is limited in publicly available literature, the information from related exatecan-based ADCs demonstrates potent, sub-nanomolar to nanomolar cytotoxic activity against target-expressing cancer cell lines. Further research and publication of data on ADCs with this specific linker will provide a more comprehensive understanding of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. youtube.com [youtube.com]

- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality of precision medicine. This technical guide provides a comprehensive overview of a specific drug-linker conjugate: MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan. This conjugate combines a potent topoisomerase I inhibitor, Exatecan, with a protease-cleavable tetrapeptide linker, designed for high stability in circulation and efficient payload release within the tumor microenvironment. This document details the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the evaluation of ADCs employing this advanced system.

Core Components

The efficacy of an ADC built with this conjugate hinges on the interplay of its three core components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload.

-

Monoclonal Antibody (Selector): The mAb provides specificity by targeting a tumor-associated antigen that is overexpressed on the surface of cancer cells with limited expression on healthy tissues. The choice of mAb is critical and dictates the tumors in which the ADC will be effective.

-

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic Linker (Vehicle): This component connects the antibody to the payload. It is a sophisticated system designed for stability in the bloodstream to prevent premature drug release and associated systemic toxicity. The Gly-Gly-Phe-Gly (GGFG) sequence is a substrate for lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the linker is cleaved, releasing the active payload. The maleimidocaproyl (MC) group serves as the attachment point to the antibody, while the cyclobutanecarboxylic acid moiety is part of the self-emolative spacer that ensures efficient release of the unmodified payload.

-

Exatecan (Payload): Exatecan (also known as DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin.[1][2] It is a topoisomerase I inhibitor. Its derivative, deruxtecan (DXd), is a key component of clinically successful ADCs and is reported to have a 10-fold higher potency than SN-38, the active metabolite of irinotecan.[3] The high potency of exatecan allows for a powerful cytotoxic effect even at the low concentrations achieved through targeted delivery.

Mechanism of Action

The therapeutic action of an ADC utilizing this conjugate follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

-

Circulation and Targeting: The ADC circulates in the bloodstream where the stable linker prevents premature release of Exatecan. The mAb component selectively binds to its target antigen on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the GGFG tetrapeptide sequence of the linker.[4] This enzymatic cleavage initiates the release of the Exatecan payload into the cytoplasm of the cancer cell.

-

Induction of DNA Damage and Apoptosis: The released Exatecan, a topoisomerase I inhibitor, then enters the nucleus.[5] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication and transcription.[6][7] This leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptotic cell death.[2][8][9]

-

Bystander Effect: A key feature of ADCs with membrane-permeable payloads like Exatecan is the "bystander effect".[5] Once released, the payload can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may not express the target antigen. This is particularly advantageous in treating heterogeneous tumors.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Exatecan upon its release inside a cancer cell.

References

- 1. agilent.com [agilent.com]

- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hpst.cz [hpst.cz]

- 5. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC) | Waters [waters.com]

- 8. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Creation of an Exatecan Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of an exatecan-based Antibody-Drug Conjugate (ADC). Exatecan, a potent topoisomerase I inhibitor, serves as a highly effective cytotoxic payload for targeted cancer therapy.[1][2][3] This document outlines the essential steps from antibody preparation to the final characterization of the ADC, including quantitative data from relevant studies and detailed experimental procedures.

Introduction to Exatecan ADCs

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[4] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload.

Exatecan is a water-soluble derivative of camptothecin that inhibits DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication.[1][5] By stabilizing the topoisomerase I-DNA complex, exatecan leads to DNA strand breaks and induces apoptosis in rapidly dividing cancer cells.[1][5][6] Its high potency makes it an excellent candidate for use as an ADC payload.

This document focuses on a common and effective strategy for creating an exatecan ADC: the conjugation of a maleimide-activated exatecan-linker to free thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds.

Signaling Pathway of Exatecan

Exatecan exerts its cytotoxic effect by inducing DNA damage, which can trigger apoptosis through both p53-dependent and p53-independent pathways. The binding of exatecan to the topoisomerase I-DNA complex prevents the re-ligation of single-strand DNA breaks.[5][6] During DNA replication, these single-strand breaks are converted into double-strand breaks, a more severe form of DNA damage. This damage activates a cascade of signaling events, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[7] Key mediators in this pathway include p53, p73, and various caspases.[8]

Figure 1: Simplified signaling pathway of an exatecan ADC leading to apoptosis.

Experimental Workflow for Exatecan ADC Creation

The overall process for creating and evaluating an exatecan ADC can be broken down into several key stages: preparation of the antibody, synthesis of the linker-payload, conjugation of the payload to the antibody, purification of the ADC, and finally, characterization and functional analysis.

Figure 2: High-level experimental workflow for exatecan ADC development.

Quantitative Data Summary

The following tables summarize key quantitative data for exatecan and representative exatecan ADCs from various studies. This data is crucial for evaluating the potency and characteristics of the developed ADC.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan ADCs

| Compound/ADC | Cell Line | Target Antigen | Average DAR | IC50 (nM) | Reference(s) |

| Exatecan (free drug) | SK-BR-3 | N/A | N/A | ~0.41 | [5] |

| Exatecan (free drug) | MDA-MB-468 | N/A | N/A | Subnanomolar | [5] |

| Exatecan (free drug) | KPL-4 | N/A | N/A | 0.9 | [9] |

| IgG(8)-EXA | SK-BR-3 | HER2 | ~8 | 0.41 ± 0.05 | [5] |

| IgG(8)-EXA | MDA-MB-468 | HER2 | ~8 | > 30 | [5] |

| Mb(4)-EXA | SK-BR-3 | HER2 | ~4 | 9.36 ± 0.62 | [5] |

| Trastuzumab-Exatecan (Exolinker) | NCI-N87 | HER2 | 8.0 | Not Reported | [9] |

| A16.1-Exa | CNTN4+ cells | CNTN4 | High | Potent & Specific | [10] |

Table 2: Characterization and In Vivo Efficacy of Exatecan ADCs

| ADC Name | Xenograft Model | Dosing Regimen (mg/kg) | Outcome | Reference(s) |

| IgG(8)-EXA | BT-474 | Not specified | Potent antitumor efficacy | [5] |

| Mb(4)-EXA | Breast Cancer | Not specified | Interesting in vivo activity | [5] |

| Trastuzumab-Exatecan (Exolinker) | NCI-N87 | Not specified | Tumor inhibition similar to T-DXd | [9] |

| A16.1-Exa | HT1080/CNTN4 | Not specified | Promising anti-tumor effect | [10] |

| P-T1000-exatecan | Colon Cancer PDX | 10 mg/kg | Antitumor activity | [1] |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the creation and evaluation of an exatecan ADC.

Protocol 1: Antibody Reduction (Partial)

This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) to generate free thiol groups from the interchain disulfide bonds for subsequent conjugation.

Materials:

-

Monoclonal Antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system

-

Reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

Procedure:

-

Prepare the antibody solution to a concentration of 1-2 mg/mL in the reaction buffer.

-

Add the reducing agent (TCEP or DTT) to the antibody solution. A molar ratio of 2.5 to 3.5 moles of reducing agent per mole of antibody is a good starting point for achieving an average of 4 free thiols per antibody.

-

Incubate the reaction mixture at 37°C for 30-90 minutes with gentle mixing. The optimal time and temperature should be determined empirically for each specific antibody.

-

Immediately after incubation, remove the excess reducing agent. This can be achieved by passing the solution through a pre-equilibrated desalting column or by using a TFF system with the reaction buffer.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Protocol 2: Synthesis of a Maleimide-Linker-Exatecan

This protocol provides a general outline for the synthesis of a maleimide-activated exatecan linker. A common approach involves using a peptide linker that is cleavable by lysosomal proteases, such as Gly-Gly-Phe-Gly (GGFG).

Materials:

-

Exatecan

-

Maleimido-caproyl-GGFG-p-aminobenzyl alcohol (PAB-OH) or a similar commercially available linker precursor

-

Activating agents (e.g., p-nitrophenyl chloroformate)

-

Organic solvents (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of the Linker: The PAB-OH group of the linker is typically activated to form a reactive intermediate, such as a p-nitrophenyl carbonate. This is usually done by reacting the linker with p-nitrophenyl chloroformate in the presence of a base (e.g., pyridine) in an anhydrous organic solvent.

-

Conjugation to Exatecan: The activated linker is then reacted with the primary amine group on the exatecan molecule. This reaction is typically carried out in an anhydrous solvent like DMF.

-

Purification: The resulting maleimide-linker-exatecan conjugate is purified from unreacted starting materials and byproducts using reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Note: The synthesis of drug-linker conjugates can be complex and may require specialized expertise in organic chemistry. Commercially available pre-activated exatecan-linker constructs can be a viable alternative.[4][11][12][13]

Protocol 3: Conjugation of Maleimide-Linker-Exatecan to Reduced Antibody

This protocol describes the conjugation of the maleimide-activated exatecan linker to the reduced antibody.

Materials:

-

Reduced antibody from Protocol 1

-

Maleimide-linker-exatecan dissolved in a water-miscible organic solvent (e.g., DMSO)

-

Reaction buffer (as in Protocol 1)

-

L-cysteine solution (e.g., 10 mM in reaction buffer)

Procedure:

-

Cool the reduced antibody solution to 4°C.

-

Slowly add the maleimide-linker-exatecan solution to the antibody solution with gentle stirring. A molar excess of the linker-payload (e.g., 5-10 fold) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.

-

Allow the reaction to proceed at 4°C for 1-2 hours, or at room temperature for 1 hour.

-

Quench the reaction by adding an excess of L-cysteine (e.g., 4 equivalents relative to the linker-payload) to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Protocol 4: Purification of the Exatecan ADC

This protocol describes the purification of the ADC from unconjugated linker-payload and other reaction components.

Materials:

-

Crude ADC reaction mixture from Protocol 3

-

Size Exclusion Chromatography (SEC) system

-

SEC column (e.g., TSKgel G3000SWxl)

-

Mobile phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5)

Procedure:

-

Equilibrate the SEC column with the mobile phase.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC using the mobile phase at a constant flow rate (e.g., 0.35 mL/min).

-

Monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, well-separated from the smaller, unconjugated linker-payload.

-

Collect the fractions corresponding to the ADC monomer peak.

-

Pool the collected fractions and concentrate if necessary using ultrafiltration.

-

The purified ADC can be buffer-exchanged into a suitable formulation buffer (e.g., PBS) and stored at -80°C.

Protocol 5: Characterization of the Exatecan ADC

This section outlines key analytical methods to characterize the purified ADC.

5.1 Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic exatecan-linker to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the determination of the average DAR.

Materials:

-

Purified ADC

-

HPLC system

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Potassium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Potassium Phosphate, 10% Isopropanol, pH 7.0

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject 10-20 µg of the purified ADC.

-

Elute the ADC with a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.

-

Monitor the absorbance at 280 nm.

-

Integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8).

-

Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of that species) / 100

5.2 Aggregation Analysis by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their size. This method is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.

Procedure: The same SEC system and column as in Protocol 4 can be used for analytical purposes. The percentage of aggregate is determined by integrating the area of the peaks eluting earlier than the main monomer peak.

Protocol 6: In Vitro Cytotoxicity Assay (Resazurin Assay)

This protocol determines the potency of the exatecan ADC on cancer cell lines.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3) and a negative control cell line.

-

Cell culture medium and supplements

-

96-well opaque-walled plates

-

Purified ADC and free exatecan

-

Resazurin solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and free exatecan in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.

-

Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful creation and evaluation of exatecan-based ADCs. The high potency of exatecan, combined with optimized linker and conjugation strategies, offers a promising avenue for the development of next-generation targeted cancer therapies. Careful characterization of the ADC at each stage is critical to ensure its quality, stability, and efficacy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DNA Damage and Cell Killing by Camptothecin and Its Derivative in Human Leukemia HL‐60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. MC-GGFG-Exatecan, 1600418-29-8 | BroadPharm [broadpharm.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is a sophisticated agent-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1] This system leverages a potent cytotoxic payload, Exatecan, which is a derivative of camptothecin and a highly effective DNA topoisomerase I inhibitor.[1][2][3] The linker, MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic acid, is designed to be stable in circulation and release the active Exatecan payload within target cancer cells. This application note provides detailed protocols for a suite of cell-based assays to rigorously evaluate the in vitro efficacy of ADCs constructed with this innovative drug-linker system.

Mechanism of Action

The efficacy of an ADC is contingent upon the successful execution of a multi-step process. This begins with the binding of the ADC's antibody component to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the linker is cleaved, releasing the Exatecan payload. Exatecan then exerts its cytotoxic effect by inhibiting topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5][6]

Recommended Cell-Based Assays

A comprehensive in vitro evaluation of an this compound based ADC should include assays that probe different aspects of its cytotoxic and anti-proliferative activity. The following assays are recommended:

-

Cytotoxicity Assay (e.g., MTS or CellTiter-Glo®): To determine the dose-dependent killing of cancer cells.

-

Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay): To confirm that the observed cytotoxicity is mediated by apoptosis.

-

Cell Proliferation Assay (e.g., BrdU Incorporation Assay): To assess the inhibitory effect of the ADC on cancer cell proliferation.

The selection of appropriate positive and negative control cell lines is critical. A positive control cell line should express the target antigen, while a negative control cell line should have low or no expression of the target antigen.

Experimental Workflow

A logical workflow for testing the efficacy of a novel ADC is crucial for generating reliable and interpretable data. The following diagram outlines a typical experimental workflow.

Detailed Experimental Protocols

Cytotoxicity Assay Protocol (MTS-based)

This protocol is for assessing the dose-dependent cytotoxicity of an ADC using a colorimetric MTS assay.[7][8][9]

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ADC construct with this compound

-

Control ADC (non-targeting)

-

Free Exatecan

-

96-well clear flat-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 2x concentrated serial dilution of the ADC, control ADC, and free Exatecan in complete medium. A typical concentration range to test would be from 100 nM down to 1 pM.

-

Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or medium-only control.

-

-

Incubation:

-

Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line and ADC.[7]

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background (medium only) wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Apoptosis Assay Protocol (Caspase-Glo® 3/7)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cells and compounds as in the cytotoxicity assay.

-

96-well white-walled, clear-bottom cell culture plates.

-

Caspase-Glo® 3/7 Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the cytotoxicity protocol, using a white-walled plate suitable for luminescence measurements.

-

Incubate for 48-72 hours. The optimal time for detecting caspase activity may be shorter than for overall cytotoxicity.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium with reagent) from all measurements.

-

Normalize the luminescence signal of treated wells to the untreated control to determine the fold-increase in caspase activity.

-

Cell Proliferation Assay Protocol (BrdU Incorporation)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA, thus indicating cell proliferation.

Materials:

-

Cells and compounds as in the cytotoxicity assay.

-

96-well cell culture plates.

-

BrdU Cell Proliferation Assay Kit (contains BrdU labeling solution, FixDenat solution, anti-BrdU-POD antibody, and substrate solution).

-

Microplate reader (absorbance at 370 nm with a reference wavelength of 492 nm).

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the cytotoxicity protocol.

-

Incubate for 72 hours.

-

-

BrdU Labeling:

-

Add 10 µL of BrdU labeling solution to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

-

Cell Fixation and DNA Denaturation:

-

Remove the medium and add 200 µL of FixDenat solution to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Antibody Incubation:

-

Remove the FixDenat solution and add 100 µL of the anti-BrdU-POD antibody solution.

-

Incubate for 90 minutes at room temperature.

-

-

Substrate Reaction and Measurement:

-

Wash the wells three times with PBS.

-

Add 100 µL of the substrate solution and incubate for 5-30 minutes, or until color development is sufficient.

-

Add 25 µL of 1M H2SO4 to stop the reaction.

-

Measure the absorbance within 5 minutes at 370 nm (reference 492 nm).

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration relative to the untreated control cells.

-

Plot the percentage of inhibition against the logarithm of the ADC concentration to determine the IC50 value for proliferation.

-

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity Data (IC50 Values)

| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Control ADC IC50 (nM) | Free Exatecan IC50 (nM) |

| SK-BR-3 | High | 0.5 | >100 | 0.1 |

| MDA-MB-468 | Low/Negative | 85 | >100 | 0.15 |

Interpretation: The ADC shows potent and specific cytotoxicity against the antigen-positive cell line (SK-BR-3), with an IC50 in the sub-nanomolar range. In contrast, its activity is significantly lower against the antigen-negative cell line (MDA-MB-468), demonstrating target-dependent killing. The free drug, Exatecan, is highly potent against both cell lines, as expected.

Table 2: Hypothetical Apoptosis and Proliferation Data for SK-BR-3 Cells

| Treatment (1 nM) | Caspase 3/7 Activity (Fold Change vs. Control) | Proliferation Inhibition (%) |

| ADC | 8.2 | 95 |

| Control ADC | 1.1 | 5 |

| Free Exatecan | 9.5 | 98 |

Interpretation: At a concentration near its IC50, the ADC induces a significant increase in caspase 3/7 activity, confirming that apoptosis is a primary mechanism of cell death. Furthermore, the ADC effectively inhibits cell proliferation. The control ADC has minimal effect on both apoptosis and proliferation, reinforcing the target-specificity of the ADC.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro characterization of ADCs utilizing the this compound drug-linker. By systematically evaluating cytotoxicity, mechanism of cell death, and anti-proliferative effects, researchers can obtain critical data to guide the development of novel and effective targeted cancer therapies. Careful experimental design, including the use of appropriate controls and cell lines, is paramount for generating high-quality, reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for In Vivo Evaluation of Exatecan ADCs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of exatecan-based antibody-drug conjugates (ADCs). The following sections detail the selection of appropriate animal models, experimental workflows for efficacy, pharmacokinetic, and toxicity studies, and the underlying mechanism of action of exatecan.

Introduction to Exatecan ADCs

Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical payload for the development of next-generation ADCs.[1] Its high potency and ability to induce DNA damage in cancer cells make it an attractive therapeutic agent.[2] When conjugated to a monoclonal antibody that targets a tumor-specific antigen, exatecan can be delivered directly to cancer cells, minimizing systemic toxicity and enhancing anti-tumor efficacy.[3] The evaluation of these complex biotherapeutics in relevant in vivo models is crucial for their preclinical development and successful clinical translation.

Mechanism of Action of Exatecan

Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription.[4] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan prevents the re-ligation of single-strand breaks.[5] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[6]

A key feature of some exatecan-based ADCs is the "bystander effect," where the payload, once released within the target cancer cell, can diffuse across the cell membrane and kill neighboring antigen-negative tumor cells.[7][8] This is particularly important in overcoming tumor heterogeneity.[]

Figure 1: Mechanism of action of Exatecan. (Within 100 characters)

In Vivo Models for Evaluating Exatecan ADCs

The selection of an appropriate in vivo model is critical for accurately assessing the efficacy and safety of exatecan ADCs. The most commonly used models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

-

Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice.[10] CDX models are cost-effective, have a high success rate of tumor engraftment, and allow for rapid evaluation of anti-tumor activity.[10]

-

Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[11] These models better recapitulate the heterogeneity and microenvironment of human tumors, providing a more clinically relevant platform for evaluating ADC efficacy and investigating mechanisms of resistance.[11][12]

The choice between subcutaneous and orthotopic implantation depends on the research question. Subcutaneous models are easier to establish and monitor, making them suitable for initial efficacy screening.[13] Orthotopic models, where tumor cells are implanted in the organ of origin, provide a more physiologically relevant microenvironment and are better for studying metastasis.[14]

Table 1: Commonly Used Cell Lines for Exatecan ADC Evaluation

| Cancer Type | Cell Line | Target Antigen | Key Characteristics |

| Breast Cancer | BT-474 | HER2 | HER2-positive |

| SK-BR-3 | HER2 | HER2-positive | |

| Gastric Cancer | NCI-N87 | HER2 | HER2-positive |

| SGC-7901 | - | - | |

| Prostate Cancer | LNCaP | PSMA | PSMA-positive |

| C4-2 | PSMA | PSMA-positive | |

| Uterine Serous Carcinoma | ARK-1 | HER2 | HER2-positive |

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate exatecan ADCs.

Protocol for Subcutaneous Xenograft Model Establishment and Efficacy Evaluation

This protocol describes the establishment of a subcutaneous CDX model and subsequent evaluation of ADC efficacy.

Materials:

-

Selected cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer)

-

Immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice, 6-8 weeks old)

-

Matrigel® or similar basement membrane matrix

-

Sterile PBS and cell culture medium

-

Exatecan ADC and vehicle control

-

Calipers or ultrasound imaging system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.[15]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.[16] Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[13] Alternatively, use a high-frequency ultrasound system for more accurate volume measurements.[17]

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group). Administer the exatecan ADC and vehicle control intravenously (i.v.) via the tail vein at the predetermined dose and schedule.[15]

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Euthanize mice when tumors reach the maximum allowed size or if they show signs of significant toxicity (e.g., >20% body weight loss).

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) at the end of the study.

Figure 2: Efficacy study workflow. (Within 100 characters)

Protocol for Orthotopic Gastric Cancer Xenograft Model

This protocol details the establishment of an orthotopic gastric cancer model, which more closely mimics the human disease.[18]

Materials:

-

Luciferase-expressing gastric cancer cells (e.g., NCI-N87-luc)

-

Immunodeficient mice (e.g., NSG mice)

-

Surgical instruments

-

Anesthesia and analgesics

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

Procedure:

-

Surgical Procedure: Anesthetize the mouse and perform a laparotomy to expose the stomach. Using a 30-gauge needle, carefully inject 2 x 10^6 luciferase-expressing cancer cells in 50 µL of PBS/Matrigel® into the stomach wall.[18] Suture the abdominal wall and skin.

-

Tumor Growth Monitoring: Monitor tumor growth and metastasis non-invasively using bioluminescence imaging once a week.[19] Anesthetize the mice, intraperitoneally inject D-luciferin (150 mg/kg), and image 10-15 minutes post-injection.[19]

-

Treatment and Efficacy Assessment: Once a detectable bioluminescent signal is observed, randomize the mice and begin treatment as described in the subcutaneous model protocol. Monitor tumor burden by quantifying the bioluminescent signal over time.

Pharmacokinetic (PK) Study Protocol

This protocol outlines the procedures for evaluating the pharmacokinetic properties of exatecan ADCs in mice or rats.

Materials:

-

Exatecan ADC

-

Mice or rats

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a single intravenous dose of the exatecan ADC to the animals.

-

Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours post-dose). Collect blood into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

-